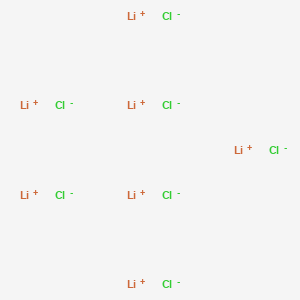

Lithium chloride (7LiCl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium chloride (7LiCl) is a chemical compound consisting of lithium and chloride ions. It is a white, hygroscopic solid with the chemical formula LiCl. This compound is known for its high solubility in water and its ability to absorb moisture from the air. Lithium chloride is used in various applications, including the production of lithium metal, as a desiccant, and in the field of molecular biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium chloride can be synthesized through several methods:

Reaction of Lithium Carbonate with Hydrochloric Acid: This is the most common method. Lithium carbonate reacts with hydrochloric acid to produce lithium chloride and carbon dioxide. [ \text{Li}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Direct Reaction of Lithium Metal with Chlorine Gas: This method is less common due to the high reactivity and cost of lithium metal. [ 2\text{Li} + \text{Cl}_2 \rightarrow 2\text{LiCl} ]

Industrial Production Methods: In industrial settings, lithium chloride is often produced by treating lithium carbonate with hydrochloric acid. The resulting solution is then evaporated to obtain lithium chloride crystals .

Types of Reactions:

Oxidation and Reduction: Lithium chloride does not undergo oxidation or reduction reactions under normal conditions due to the stability of the lithium ion.

Substitution Reactions: Lithium chloride can participate in substitution reactions, particularly with other halides. [ \text{LiCl} + \text{NaOH} \rightarrow \text{LiOH} + \text{NaCl} ]

Common Reagents and Conditions:

Sulfuric Acid: Reacts with lithium chloride to form lithium sulfate and hydrogen chloride. [ 2\text{LiCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + 2\text{HCl} ]

Major Products:

Lithium Hydroxide: Formed when lithium chloride reacts with sodium hydroxide.

Lithium Sulfate: Formed when lithium chloride reacts with sulfuric acid.

Wissenschaftliche Forschungsanwendungen

Lithium chloride has a wide range of applications in scientific research:

Chemistry: Used as a flux in the production of lithium metal and as a reagent in organic synthesis.

Medicine: Investigated for its potential therapeutic effects in treating bipolar disorder and depression.

Industry: Used as a desiccant, in brazing fluxes for aluminum, and in the production of lithium-ion batteries.

Wirkmechanismus

The mechanism of action of lithium chloride varies depending on its application:

Antiviral Activity: Lithium chloride has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis and preventing apoptosis in infected cells.

Neuroprotective Effects: In the treatment of bipolar disorder, lithium chloride is believed to modulate neurotransmitter levels and protect neurons from damage by reducing oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Lithium chloride can be compared with other lithium halides such as lithium fluoride, lithium bromide, and lithium iodide:

Lithium Fluoride (LiF): Less soluble in water compared to lithium chloride.

Lithium Bromide (LiBr): More hygroscopic and used extensively in air conditioning systems.

Lithium Iodide (LiI): Used in organic synthesis and as a solid electrolyte in batteries.

Uniqueness of Lithium Chloride:

High Solubility: Lithium chloride’s high solubility in water and other polar solvents makes it unique among lithium halides.

Versatility: Its applications range from industrial uses to scientific research, highlighting its versatility.

Eigenschaften

IUPAC Name |

heptalithium;heptachloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7ClH.7Li/h7*1H;;;;;;;/q;;;;;;;7*+1/p-7 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHVEYYBBNWJMV-UHFFFAOYSA-G |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl7Li7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20233-17-4 |

Source

|

| Record name | Lithium chloride (7LiCl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020233174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)